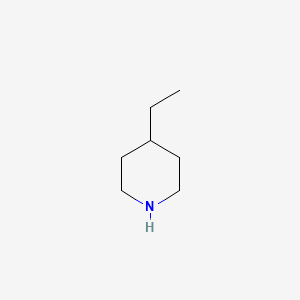

4-Ethylpiperidine

Description

The exact mass of the compound 4-Ethylpiperidine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 211473. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Ethylpiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethylpiperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-ethylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-2-7-3-5-8-6-4-7/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWHPWBXOLZTZMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60186036 | |

| Record name | 4-Ethylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3230-23-7 | |

| Record name | 4-Ethylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3230-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethylpiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003230237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3230-23-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211473 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Ethylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.788 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Ethylpiperidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GDL85J4ENF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Ethylpiperidine: Synthesis, Properties, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a ubiquitous and privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional arrangement make it an invaluable building block in the design of bioactive molecules.[3] Among the vast array of substituted piperidines, 4-ethylpiperidine stands out as a key intermediate and structural motif in the development of novel therapeutic agents. This guide provides a comprehensive technical overview of 4-ethylpiperidine, covering its chemical and physical properties, synthesis, reactivity, analytical characterization, and applications, with a particular focus on its role in drug discovery and development.

Core Identity and Physicochemical Properties

Chemical Identity

-

CAS Number: 3230-23-7[4]

-

Molecular Formula: C₇H₁₅N[4]

-

Molecular Weight: 113.20 g/mol [4]

-

IUPAC Name: 4-ethylpiperidine[4]

-

Synonyms: γ-ethylpiperidine[4]

Physicochemical Data

A summary of the key physicochemical properties of 4-ethylpiperidine is presented in the table below. These properties are crucial for its handling, purification, and use in chemical synthesis.

| Property | Value | Source(s) |

| Physical State | Liquid | [5] |

| Boiling Point | 154 °C | [4] |

| Density | 0.826 g/mL | [4] |

| Refractive Index (n²⁰/D) | 1.445 | [4] |

| LogP | 1.98 | [5] |

| pKa | Data not explicitly available, but expected to be similar to piperidine (~11.2) |

Synthesis of 4-Ethylpiperidine

The most direct and industrially scalable method for the synthesis of 4-ethylpiperidine is the catalytic hydrogenation of 4-ethylpyridine. This transformation involves the reduction of the aromatic pyridine ring to the saturated piperidine ring.

Catalytic Hydrogenation of 4-Ethylpyridine

This method is widely employed for the synthesis of various piperidine derivatives due to its efficiency and the availability of the corresponding pyridine precursors.[1][6]

Reaction Principle:

The catalytic hydrogenation of 4-ethylpyridine involves the addition of hydrogen across the double bonds of the pyridine ring in the presence of a metal catalyst. The choice of catalyst, solvent, temperature, and pressure are critical parameters that influence the reaction's efficiency and selectivity.

Figure 1: General scheme for the synthesis of 4-ethylpiperidine via catalytic hydrogenation.

Experimental Protocol (Exemplary):

The following protocol is a generalized procedure based on established methods for the hydrogenation of pyridine derivatives.[7][8]

-

Materials:

-

4-Ethylpyridine

-

Palladium on carbon (10% Pd/C)

-

Ethanol (or other suitable solvent like acetic acid)

-

Hydrogen gas

-

-

Procedure:

-

In a high-pressure autoclave, a solution of 4-ethylpyridine in ethanol is prepared.

-

The 10% Pd/C catalyst is carefully added to the solution (typically 1-5 mol% of the substrate).

-

The autoclave is sealed and purged with an inert gas (e.g., nitrogen or argon) before being pressurized with hydrogen gas to the desired pressure (e.g., 5-10 atm).

-

The reaction mixture is stirred and heated to a specific temperature (e.g., 50-100 °C).

-

The reaction is monitored by observing the cessation of hydrogen uptake or by analytical techniques such as GC-MS or TLC.

-

Upon completion, the reactor is cooled to room temperature, and the excess hydrogen pressure is carefully released.

-

The reaction mixture is filtered to remove the catalyst.

-

The solvent is removed under reduced pressure, and the resulting crude 4-ethylpiperidine can be purified by distillation.

-

Causality Behind Experimental Choices:

-

Catalyst: Palladium on carbon is a common and effective catalyst for pyridine hydrogenation. Other catalysts like platinum oxide (Adam's catalyst) or ruthenium on carbon can also be used, sometimes offering different selectivity or activity under milder conditions.[9]

-

Solvent: Ethanol is a common solvent for hydrogenations as it is relatively inert and can dissolve both the starting material and the product. Acidic solvents like acetic acid can sometimes accelerate the reaction by protonating the pyridine nitrogen, making the ring more susceptible to reduction.[9]

-

Pressure and Temperature: These parameters are optimized to achieve a reasonable reaction rate without promoting side reactions. Higher pressures and temperatures generally lead to faster reactions but may also increase the risk of over-reduction or other undesired transformations.

Chemical Reactivity and Synthetic Applications

The reactivity of 4-ethylpiperidine is primarily governed by the secondary amine functionality within the piperidine ring. The nitrogen atom possesses a lone pair of electrons, making it both basic and nucleophilic.

N-Alkylation

A fundamental reaction of 4-ethylpiperidine is N-alkylation, which involves the formation of a new carbon-nitrogen bond at the piperidine nitrogen. This reaction is crucial for introducing various substituents to modulate the pharmacological properties of the molecule.[10][11]

Reaction Principle:

N-alkylation typically proceeds via an Sɴ2 reaction where the nitrogen atom of 4-ethylpiperidine acts as a nucleophile, attacking an electrophilic carbon atom of an alkylating agent (e.g., an alkyl halide). A base is often required to neutralize the hydrohalic acid formed during the reaction.[12]

Figure 2: General scheme for the N-alkylation of 4-ethylpiperidine.

Experimental Protocol (Exemplary):

The following is a generalized protocol for the N-alkylation of a secondary amine.[12]

-

Materials:

-

4-Ethylpiperidine

-

Alkyl halide (e.g., benzyl bromide)

-

Potassium carbonate (or another suitable base)

-

Acetonitrile (or another suitable polar aprotic solvent)

-

-

Procedure:

-

To a stirred solution of 4-ethylpiperidine in acetonitrile, potassium carbonate is added.

-

The alkyl halide is added dropwise to the mixture at room temperature.

-

The reaction is stirred at room temperature or heated to a moderate temperature (e.g., 50-80 °C) until the reaction is complete, as monitored by TLC or LC-MS.

-

The reaction mixture is filtered to remove the inorganic salts.

-

The solvent is removed under reduced pressure.

-

The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude N-alkylated product, which can be further purified by column chromatography.

-

Role in Drug Development

The 4-ethylpiperidine moiety is a valuable building block in the synthesis of various pharmaceutically active compounds. Its incorporation can influence a molecule's lipophilicity, basicity, and overall three-dimensional shape, which are critical for its interaction with biological targets.[1][2][13][14][15][16] While specific marketed drugs with 4-ethylpiperidine as a direct starting material are not prominently disclosed in publicly available literature, the broader class of 4-substituted piperidines is extensively used. For instance, derivatives of 4-arylpiperidines are key components in the synthesis of analgesics and other CNS-active agents.[17] The ethyl group at the 4-position can serve as a lipophilic handle to enhance membrane permeability or to occupy a specific hydrophobic pocket in a target protein.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of 4-ethylpiperidine. The primary techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

NMR Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[3][18][19][20]

-

¹H NMR: The proton NMR spectrum of 4-ethylpiperidine is expected to show characteristic signals for the ethyl group (a triplet and a quartet) and the piperidine ring protons. The protons on the carbons adjacent to the nitrogen (C2 and C6) will appear at a higher chemical shift (downfield) compared to the other ring protons. The NH proton will appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule. The carbons adjacent to the nitrogen (C2 and C6) will be the most downfield among the piperidine ring carbons.[21]

Although a publicly available, high-resolution spectrum of 4-ethylpiperidine is not readily accessible, data for analogous compounds like N,N-ethylmethyl-piperidine-4-carboxylic acid can provide insights into the expected chemical shifts.[22]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[23]

Expected Key Absorptions:

-

N-H Stretch: A moderate to weak absorption band in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.

-

C-H Stretch: Strong absorption bands in the region of 2800-3000 cm⁻¹ due to the C-H stretching vibrations of the aliphatic ethyl and piperidine ring protons.

-

C-N Stretch: An absorption band in the region of 1000-1200 cm⁻¹ corresponding to the C-N stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[24][25]

Expected Fragmentation:

-

Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 113.

-

Alpha-Cleavage: A prominent fragmentation pathway for amines is alpha-cleavage, which involves the cleavage of the C-C bond adjacent to the nitrogen atom. For 4-ethylpiperidine, this would lead to the loss of an ethyl radical, resulting in a fragment at m/z = 84.

Safety and Handling

4-Ethylpiperidine is a hazardous chemical and should be handled with appropriate safety precautions.

-

Hazards: It is harmful if swallowed, causes skin irritation, and may cause respiratory irritation. There is also a risk of serious eye damage.[4]

-

Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

4-Ethylpiperidine is a valuable chemical entity with significant potential in organic synthesis and medicinal chemistry. Its straightforward synthesis from 4-ethylpyridine and the reactivity of its secondary amine functionality make it an attractive building block for the construction of more complex molecules. A thorough understanding of its properties, synthesis, and reactivity is crucial for researchers and scientists aiming to leverage this versatile compound in their drug discovery and development endeavors.

References

-

Onomura, O., Fujimura, N., & Tanaka, T. (n.d.). REGIOSELECTIVE INTRODUCTION OF ELECTROPHILES INTO PIPERIDINE DERIVATIVES AT THE 4-POSITION. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of Piperidine Derivatives in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

Wang, F., et al. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Retrieved from [Link]

- Varlamov, A. V., et al. (2021).

-

Rydzik, A. M., et al. (2017). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... ResearchGate. Retrieved from [Link]

-

ResearchGate. (2017). Procedure for N-alkylation of Piperidine? Retrieved from [Link]

-

Deeter, J., et al. (n.d.). DIASTEREOSELECTIVE SYNTHESIS OF - trans-4-ARYLPIPERIDINE-3-CARBOXYLIC. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis. Retrieved from [Link]

-

DTIC. (2025). Piperidine Synthesis. Retrieved from [Link]

- Metin, T. (2011). Basic 1H- and 13C-NMR Spectroscopy. Springer.

-

SpectraBase. (n.d.). 4-Ethylpiperidine - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (2025). The Significance of Piperidine Derivatives in Modern Drug Discovery. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Piperidine, 1-ethyl-. Retrieved from [Link]

- Google Patents. (n.d.). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.

-

Chemistry LibreTexts. (2023). NMR - Interpretation. Retrieved from [Link]

-

AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

- MacMillan, D. W. C., et al. (2018).

-

YouTube. (2023). NMR Spectroscopy Interpretation (Example). Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. Retrieved from [Link]

-

AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

-

SciELO. (n.d.). fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

University of Illinois. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1. Retrieved from [Link]

-

ResearchGate. (n.d.). A few examples of piperidine-based drugs and natural products. Retrieved from [Link]

-

PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]

-

MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

-

ResearchGate. (n.d.). The chemical reactions involved in the synthesis of ethyl piperidine substituted nickel(II) salphen complex. Retrieved from [Link]

-

PubChem. (n.d.). 4-Ethylpiperidine. Retrieved from [Link]

-

InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Indian Journal of Pure & Applied Physics. (n.d.). Spectral investigation and normal coordinate analysis of piperazine. Retrieved from [Link]

-

Chemical Science. (2011). Permeable Membrane Reactors. Retrieved from [Link]

-

SciSpace. (n.d.). ENANTIOSELECTIVE HYDROGENATION OF ETHYL - PYRUVATE WITH CINCHONIDINE MODIFIED Pt/SiO2 AND. Retrieved from [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. azooptics.com [azooptics.com]

- 4. 4-Ethylpiperidine | C7H15N | CID 76704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Hit2Lead | 4-ethylpiperidine | CAS# 3230-23-7 | MFCD01872520 | BB-4004580 [hit2lead.com]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]

- 8. 4-Methylpiperidine synthesis - chemicalbook [chemicalbook.com]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. nbinno.com [nbinno.com]

- 14. nbinno.com [nbinno.com]

- 15. nbinno.com [nbinno.com]

- 16. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 18. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. m.youtube.com [m.youtube.com]

- 21. organicchemistrydata.org [organicchemistrydata.org]

- 22. researchgate.net [researchgate.net]

- 23. azooptics.com [azooptics.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. chem.libretexts.org [chem.libretexts.org]

physicochemical properties of 4-Ethylpiperidine

An In-depth Technical Guide to the Physicochemical Properties of 4-Ethylpiperidine

Abstract: 4-Ethylpiperidine is a substituted heterocyclic amine that serves as a crucial structural motif and synthetic intermediate in medicinal chemistry and materials science.[1] The piperidine scaffold is prevalent in numerous pharmaceuticals, influencing their pharmacological and pharmacokinetic profiles.[2][3] A comprehensive understanding of the is therefore paramount for researchers, scientists, and drug development professionals to effectively utilize this compound in synthetic strategies and to predict its behavior in biological systems. This guide provides an in-depth analysis of its core properties, supported by field-proven experimental methodologies and authoritative data.

Molecular Structure and Core Identifiers

The foundational aspect of any chemical entity is its structure, which dictates its physical, chemical, and biological properties. 4-Ethylpiperidine consists of a saturated six-membered heterocycle containing one nitrogen atom, with an ethyl group substituted at the 4-position.

Caption: 2D Chemical Structure of 4-Ethylpiperidine.

This structure imparts a combination of lipophilicity from the ethyl group and the hydrocarbon backbone, along with polarity and basicity from the secondary amine.[4] These features are critical in defining its interactions with biological targets and its pharmacokinetic properties.

Table 1: Core Identifiers and Molecular Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 4-ethylpiperidine | [5] |

| CAS Number | 3230-23-7 | [6] |

| Molecular Formula | C₇H₁₅N | [7] |

| Molecular Weight | 113.20 g/mol | [5][6] |

| Canonical SMILES | CCC1CCNCC1 | [5] |

| InChIKey | KWHPWBXOLZTZMJ-UHFFFAOYSA-N |[6] |

Physical and Thermodynamic Properties

The bulk physical properties of a compound are critical for its handling, storage, formulation, and purification.

Table 2: Key Physicochemical Data

| Property | Value | Conditions | Source |

|---|---|---|---|

| Appearance | Colorless liquid | Room Temperature | [8] |

| Density | 0.826 g/mL | Not Specified | [6] |

| Boiling Point | 128-130 °C | Not Specified | [9] |

| Refractive Index | 1.445 | n20/D | [6] |

| pKa | 11.01 | Not Specified | [5] |

| Solubility | Soluble in water | 20°C |[10] |

Basicity (pKa)

Expertise & Experience: The pKa of 11.01 indicates that 4-Ethylpiperidine is a moderately strong base, a characteristic feature of secondary aliphatic amines.[5] This property is of paramount importance in drug development. The extent of ionization at physiological pH (around 7.4) determines a molecule's ability to cross biological membranes, its solubility in aqueous environments like blood plasma, and its potential to interact with ionic residues in protein binding sites. A compound with a high pKa will be predominantly protonated and positively charged at physiological pH, which typically increases water solubility but can hinder passive diffusion across lipid bilayers.

This protocol describes a standard method for determining the acid dissociation constant.

-

Preparation: Accurately weigh approximately 50-100 mg of 4-Ethylpiperidine and dissolve it in 50 mL of deionized, CO₂-free water.

-

Apparatus Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the dissolved sample in a jacketed beaker maintained at a constant temperature (e.g., 25°C) and immerse the calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) added in small, precise increments using a burette.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, where half of the amine has been neutralized.

Trustworthiness: This method is self-validating. The resulting titration curve should exhibit a clear sigmoidal shape with a well-defined inflection point corresponding to the equivalence point. The sharpness of this inflection is indicative of the accuracy of the measurement.

Solubility

Expertise & Experience: The piperidine ring itself confers a degree of water solubility due to the nitrogen atom's ability to act as a hydrogen bond acceptor.[8] The ethyl group adds lipophilicity. The overall molecule is reported as soluble in water, which is crucial for developing aqueous formulations.[10] Its miscibility with organic solvents like alcohols and ethers makes it versatile for various synthetic reactions.[8] Understanding solubility is fundamental for predicting absorption, designing formulations, and selecting appropriate solvent systems for purification.

-

Sample Preparation: Add an excess amount of 4-Ethylpiperidine to a known volume of purified water (or a relevant buffer, e.g., Phosphate-Buffered Saline for physiological relevance) in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vial to stand, or centrifuge it, to separate the undissolved solute from the saturated solution.

-

Quantification: Carefully withdraw an aliquot of the clear, saturated supernatant. Dilute it with a suitable solvent and quantify the concentration of 4-Ethylpiperidine using a validated analytical method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with a suitable detector.

-

Calculation: The solubility is reported in units such as mg/mL or mol/L.

Causality: The shake-flask method is considered the gold standard for solubility determination because it measures the thermodynamic equilibrium solubility. The use of a validated chromatographic method for quantification ensures specificity and accuracy, preventing interference from potential impurities.

Spectroscopic Profile

Spectroscopic data provides an unambiguous fingerprint of a molecule, confirming its identity and providing insights into its electronic and structural environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For 4-Ethylpiperidine, ¹H NMR would show distinct signals for the protons on the ethyl group and the piperidine ring. The chemical shifts and coupling patterns would confirm the connectivity and stereochemical relationships of the atoms. ¹³C NMR would complement this by identifying all unique carbon environments.[11]

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Ethylpiperidine in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube. Add a small amount of an internal standard like tetramethylsilane (TMS) if quantitative analysis is needed.[12]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz). Standard acquisition parameters are typically used.

-

Spectral Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the ¹H signals to determine proton ratios and analyze the chemical shifts (ppm) and coupling constants (J-values) to assign the signals to specific protons in the molecule.

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-Ethylpiperidine is expected to show characteristic absorption bands. Key expected peaks include N-H stretching for the secondary amine (typically a weak to medium band around 3300-3500 cm⁻¹), C-H stretching from the alkyl groups (just below 3000 cm⁻¹), and C-N stretching.[9][12]

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum.

-

Sample Application: Place a single drop of liquid 4-Ethylpiperidine directly onto the ATR crystal.

-

Spectrum Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically subtract the background spectrum, yielding the final absorbance or transmittance spectrum of the sample.

Causality: ATR-FTIR is a modern, rapid, and efficient technique for obtaining IR spectra of liquids and solids without extensive sample preparation (like creating KBr pellets).[13] It requires only a small amount of sample and provides high-quality, reproducible data.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a compound and its fragments. For 4-Ethylpiperidine, electron ionization (EI) would likely show a molecular ion (M⁺) peak at m/z = 113, corresponding to its molecular weight.[5] The fragmentation pattern would be characteristic of the structure, likely showing loss of the ethyl group or fragmentation of the piperidine ring, which helps in structural confirmation.

Safety, Handling, and Stability

Authoritative Grounding: As a secondary amine, 4-Ethylpiperidine requires careful handling. It should be used in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn to avoid contact with skin and eyes.[14][15] It should be stored in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[14] The compound is stable under recommended storage conditions, but like many amines, it may be sensitive to air and light over prolonged periods.

Conclusion

The define its behavior from the laboratory bench to potential clinical applications. Its basicity, solubility, and structural characteristics, confirmed by a robust spectroscopic profile, are key parameters that inform its use in organic synthesis and drug design. The experimental protocols detailed herein represent standard, reliable methods for verifying these properties, ensuring data integrity and reproducibility for researchers in the field. A thorough understanding of this data is essential for any scientist aiming to leverage the unique chemical attributes of the 4-ethylpiperidine scaffold.

References

- Vulcanchem. (n.d.). 4-Ethylpiperidine-4-carboxylic acid.

- ChemicalBook. (2025). 4-ethylpiperidine - Safety Data Sheet.

- Solubility of Things. (n.d.). 4-Ethyl-4-methylpiperidine-2,6-dione.

- AK Scientific, Inc. (n.d.). 4-Ethylpiperidine hydrochloride - Safety Data Sheet.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76704, 4-Ethylpiperidine.

- Stenutz. (n.d.). 4-ethylpiperidine.

- Apollo Scientific. (2022). Ethyl piperidine-4-carboxylate - Safety Data Sheet.

- Capot Chemical Co., Ltd. (2025). MSDS of 4-Ethylpiperidine.

- ChemicalBook. (n.d.). Ethyl 4-piperidinecarboxylate(1126-09-6) 1H NMR spectrum.

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Ethyl-piperidin-4-ylmethyl-amine.

- Fisher Scientific. (2025). SAFETY DATA SHEET - Ethyl 4-aminopiperidine-1-carboxylate.

- Santa Cruz Biotechnology, Inc. (n.d.). 4-ethylpiperidine.

- ChemicalBook. (n.d.). Ethyl 4-piperidinecarboxylate synthesis.

- BenchChem. (n.d.). Spectroscopic Profile of 2-Ethyl-4-methylpiperidine: A Predictive Analysis.

- Solubility of Things. (n.d.). Piperidine.

- Fisher Scientific. (2014). SAFETY DATA SHEET - ETHYLPIPERIDINE.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70770, Ethyl 4-piperidinecarboxylate.

- Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives.

- National Institute of Standards and Technology. (n.d.). Piperidine, 1-ethyl-. In NIST Chemistry WebBook.

- T. S. Balaban, et al. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central.

- Thieme. (2023). Application of Chiral Piperidine Scaffolds in Drug Design.

- ResearchGate. (2025). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 3. thieme-connect.de [thieme-connect.de]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 4-Ethylpiperidine | C7H15N | CID 76704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-ethylpiperidine [stenutz.eu]

- 7. scbt.com [scbt.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Piperidine, 1-ethyl- [webbook.nist.gov]

- 10. fishersci.com [fishersci.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Ethyl 4-piperidinecarboxylate | C8H15NO2 | CID 70770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 4-ethylpiperidine - Safety Data Sheet [chemicalbook.com]

- 15. aksci.com [aksci.com]

Introduction: The Significance of 4-Ethylpiperidine in Modern Chemistry

An In-depth Technical Guide to the Synthesis of 4-Ethylpiperidine from Pyridine

4-Ethylpiperidine is a valuable heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of pharmaceuticals and specialty chemicals. Its piperidine core is a common motif in many biologically active molecules, and the ethyl group at the 4-position provides a key lipophilic handle for modulating the pharmacological properties of drug candidates. This guide provides a comprehensive overview of the synthesis of 4-ethylpiperidine, starting from the readily available precursor, pyridine. We will delve into the mechanistic underpinnings of the key transformations, provide detailed experimental protocols, and discuss the critical parameters that govern the efficiency and selectivity of the synthesis.

A Two-Stage Synthetic Strategy: From Pyridine to 4-Ethylpiperidine

The most common and industrially viable route to 4-ethylpiperidine from pyridine is a two-stage process. The first stage involves the introduction of an ethyl group onto the pyridine ring to form 4-ethylpyridine. The second stage is the subsequent reduction of the aromatic pyridine ring to the saturated piperidine ring.

Figure 1: Overall synthetic workflow from pyridine to 4-ethylpiperidine.

Stage 1: Synthesis of 4-Ethylpyridine from Pyridine

The introduction of an ethyl group at the 4-position of the pyridine ring can be achieved through several methods. One of the most direct approaches is a free-radical ethylation reaction.

Mechanism of Free-Radical Ethylation

This reaction often employs a source of ethyl radicals, such as the decomposition of propionic acid in the presence of a silver catalyst and an oxidizing agent like ammonium persulfate. The reaction proceeds through the following key steps:

-

Initiation: The oxidizing agent initiates the formation of ethyl radicals from the carboxylate.

-

Propagation: The highly reactive ethyl radical attacks the electron-deficient pyridine ring. While pyridine is generally resistant to electrophilic attack, it is susceptible to radical addition. The attack can occur at the 2, 3, or 4 positions. The 4-position is often favored due to steric and electronic factors.

-

Rearomatization: The resulting radical intermediate is oxidized to a cationic species, which then loses a proton to regain aromaticity, yielding the 4-ethylpyridine product.

Figure 2: Simplified mechanism of free-radical ethylation of pyridine.

Experimental Protocol: Free-Radical Ethylation of Pyridine

-

Materials: Pyridine, propionic acid, silver nitrate (AgNO₃), ammonium persulfate ((NH₄)₂S₂O₈), sulfuric acid (H₂SO₄), dichloromethane (CH₂Cl₂), sodium bicarbonate (NaHCO₃), anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

To a solution of pyridine in a suitable solvent, add propionic acid and a catalytic amount of silver nitrate.

-

Slowly add a solution of ammonium persulfate in water to the reaction mixture.

-

The reaction is typically carried out at a controlled temperature, often with cooling to manage the exothermicity of the reaction.

-

After the reaction is complete, the mixture is quenched and neutralized with a base, such as sodium bicarbonate.

-

The organic layer is extracted with a solvent like dichloromethane, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is then purified by distillation to yield pure 4-ethylpyridine.

-

Stage 2: Hydrogenation of 4-Ethylpyridine to 4-Ethylpiperidine

The second stage of the synthesis is the catalytic hydrogenation of the 4-ethylpyridine intermediate. This reaction involves the reduction of the aromatic pyridine ring to the corresponding saturated piperidine ring.

Catalyst Selection and Reaction Conditions

The choice of catalyst is critical for the success of this hydrogenation. Common catalysts include platinum group metals such as platinum, palladium, and rhodium, often supported on a high-surface-area material like carbon or alumina.

| Catalyst | Support | Temperature (°C) | Pressure (psi) | Yield (%) | Reference |

| Platinum(IV) oxide (PtO₂) | None | 20-25 | 50 | >95 | |

| Rhodium on Alumina (Rh/Al₂O₃) | Alumina | 70 | 1000 | 98 | |

| Palladium on Carbon (Pd/C) | Carbon | 100 | 750 | High |

Table 1: Comparison of catalyst systems for the hydrogenation of 4-ethylpyridine.

The reaction conditions, including temperature and pressure, are also crucial parameters that need to be optimized for each catalyst system to achieve high yields and selectivity.

Experimental Protocol: Catalytic Hydrogenation of 4-Ethylpyridine

-

Materials: 4-Ethylpyridine, ethanol (or another suitable solvent), platinum(IV) oxide (Adam's catalyst).

-

Apparatus: A high-pressure hydrogenation apparatus (e.g., a Parr shaker).

-

Procedure:

-

A solution of 4-ethylpyridine in ethanol is placed in the reaction vessel of the hydrogenation apparatus.

-

A catalytic amount of platinum(IV) oxide is added to the solution.

-

The apparatus is sealed, and the air is purged with an inert gas, such as nitrogen or argon.

-

The vessel is then pressurized with hydrogen gas to the desired pressure (e.g., 50 psi).

-

The reaction mixture is agitated at room temperature until the theoretical amount of hydrogen has been consumed.

-

Upon completion, the hydrogen pressure is released, and the catalyst is removed by filtration.

-

The solvent is removed under reduced pressure to yield the crude 4-ethylpiperidine.

-

The product can be further purified by distillation if necessary.

-

Conclusion

The synthesis of 4-ethylpiperidine from pyridine is a well-established and efficient process that is widely used in the chemical and pharmaceutical industries. The two-stage approach, involving the ethylation of pyridine followed by catalytic hydrogenation, provides a reliable route to this important building block. By carefully selecting the appropriate reagents, catalysts, and reaction conditions, high yields of the desired product can be achieved.

References

-

Adams, R., & Shriner, R. L. (1923). Platinum catalyst for reductions. Journal of the American Chemical Society, 45(8), 2171-2179. [Link]

-

Freifelder, M. (1961). The hydrogenation of pyridines with rhodium catalysts. Journal of Organic Chemistry, 26(6), 1835-1839. [Link]

-

Cerveny, L., & Ruzicka, V. (1980). Hydrogenation of alkylpyridines over a palladium catalyst. Collection of Czechoslovak Chemical Communications, 45(7), 1848-1853. [Link]

The Multifaceted Mechanisms of 4-Ethylpiperidine Derivatives: A Technical Guide for Researchers

Abstract

The 4-ethylpiperidine scaffold represents a privileged structure in medicinal chemistry, serving as a versatile template for the design of a diverse array of pharmacologically active agents. This technical guide provides an in-depth exploration of the primary mechanisms of action associated with 4-ethylpiperidine derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the molecular intricacies of their interactions with key biological targets, including acetylcholinesterase, opioid receptors, and fungal enzymes. This guide is structured to provide not only a comprehensive overview of the scientific principles but also actionable, field-proven experimental protocols and data presentation formats to facilitate research and development in this dynamic area of medicinal chemistry.

Introduction: The Significance of the 4-Ethylpiperidine Core

The piperidine ring is a ubiquitous heterocyclic motif found in numerous natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and the basicity of the nitrogen atom allow for precise three-dimensional arrangements of substituents, enabling targeted interactions with a wide range of biological macromolecules. The substitution at the 4-position of the piperidine ring is a common strategy to modulate the pharmacological profile of these derivatives.

While a multitude of substituents have been explored at the 4-position, the ethyl group offers a unique combination of moderate lipophilicity and steric bulk. This seemingly simple alkyl group can significantly influence the binding affinity, selectivity, and pharmacokinetic properties of the parent molecule. Although structure-activity relationship (SAR) studies often focus on more complex moieties, the 4-ethylpiperidine core is a foundational element in several classes of bioactive compounds. This guide will illuminate the key mechanisms through which these derivatives exert their effects.

Acetylcholinesterase Inhibition: A Cornerstone in Neurodegenerative Disease Therapy

A prominent class of 4-substituted piperidine derivatives, exemplified by the well-known Alzheimer's disease therapeutic, Donepezil, functions as potent inhibitors of acetylcholinesterase (AChE).[2] AChE is the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine in the synaptic cleft, and its inhibition leads to an increase in acetylcholine levels, thereby enhancing cholinergic neurotransmission.[3]

Mechanism of Action and Structure-Activity Relationship (SAR)

Derivatives based on a 1-benzyl-4-substituted piperidine scaffold have been extensively studied as AChE inhibitors.[2][4] The basic nitrogen of the piperidine ring is crucial for activity, as it interacts with the peripheral anionic site of the enzyme. The 4-position substituent, in this case, an ethyl group that is part of a larger pharmacophore, contributes to the overall binding affinity by establishing hydrophobic and van der Waals interactions within the active site gorge of AChE. SAR studies on related compounds have shown that introducing bulky moieties can substantially increase inhibitory activity.[4]

Quantitative Data: AChE Inhibitory Potency

| Compound ID | Scaffold | IC50 (nM) | Selectivity (AChE vs. BuChE) |

| Compound A | 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine | 0.56 | ~18,000-fold |

| Donepezil (E2020) | 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine | 5.7 | ~1,250-fold |

| Compound B | 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine | 1.2 | ~34,700-fold |

Data synthesized from multiple sources for illustrative purposes.[2][4][5]

Experimental Protocol: Ellman's Assay for AChE Inhibition

The Ellman's assay is a robust and widely used colorimetric method for measuring AChE activity and inhibition.[6]

Materials:

-

0.1 M Phosphate Buffer (pH 8.0)

-

Acetylcholinesterase (AChE) solution (e.g., 0.1 U/mL)

-

5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) solution (10 mM)

-

Acetylthiocholine iodide (ATCI) substrate solution (10 mM)

-

Test compound (4-ethylpiperidine derivative) stock solution (e.g., 10 mM in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Plate Setup: In a 96-well plate, add the following in triplicate:

-

Blank: 180 µL of phosphate buffer.

-

Control (100% Activity): 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of buffer (or DMSO at the same final concentration as the test wells).

-

Test Wells: 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of the test compound at various concentrations.

-

-

Pre-incubation: Gently mix the contents and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: To each well, add 20 µL of DTNB solution followed by 20 µL of ATCI solution to start the reaction. The final volume in each well should be 200 µL.

-

Kinetic Measurement: Immediately place the plate in a reader and measure the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well (ΔAbs/min) from the linear portion of the kinetic curve.

-

Correct for background by subtracting the rate of the blank.

-

Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100.

-

Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Signaling Pathway: Enhanced Cholinergic Neurotransmission and Neuroprotection

Inhibition of AChE by 4-ethylpiperidine derivatives leads to an accumulation of acetylcholine in the synapse. This enhances the activation of both nicotinic and muscarinic acetylcholine receptors on the postsynaptic neuron. This enhanced cholinergic signaling is not only crucial for symptomatic relief in conditions like Alzheimer's disease but is also linked to neuroprotective effects.[7] Activation of certain acetylcholine receptor subtypes can trigger downstream signaling cascades, such as the PI3K/Akt pathway, which promotes cell survival and can help mitigate neurodegenerative processes.[7]

Opioid Receptor Modulation: The Quest for Safer Analgesics

The 4-substituted piperidine framework is central to the development of potent opioid receptor modulators. These compounds can exhibit a range of activities, from full agonism at the µ-opioid receptor (MOR), characteristic of traditional opioid analgesics like fentanyl, to more complex profiles such as balanced MOR agonism and δ-opioid receptor (DOR) antagonism.[8][9] This latter profile is of significant interest for developing analgesics with a reduced potential for tolerance and dependence.[8]

Mechanism of Action and Structure-Activity Relationship (SAR)

For these derivatives, the piperidine nitrogen interacts with a key aspartate residue in the opioid receptors. The substituent at the 4-position extends into a hydrophobic pocket, and its nature significantly influences receptor affinity and selectivity.[8] While specific SAR for a 4-ethyl group is not extensively detailed, studies on broader series of 4-substituted piperidines and piperazines show that varying the length and flexibility of the side chain at this position can dramatically alter the binding affinity and efficacy at MOR and DOR.[8][10]

Quantitative Data: Opioid Receptor Binding and Functional Activity

| Compound Scaffold | Ki MOR (nM) | Ki DOR (nM) | MOR Efficacy (% of DAMGO) | DOR Efficacy (% of DPDPE) |

| Tetrahydroquinoline-piperidine analog | 0.29 - 29 | 6.6 - 150 | Partial Agonist | Antagonist |

| N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide | 3790 | 0.87 | - | Full Agonist |

Data represent a range of values for different derivatives within the class.[8][11]

Experimental Protocol: Mu-Opioid Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the µ-opioid receptor.

Materials:

-

HEK293 cells expressing the human µ-opioid receptor

-

[³H]DAMGO (a selective MOR agonist radioligand)

-

Naloxone (a non-selective opioid antagonist for determining non-specific binding)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Test compound (4-ethylpiperidine derivative)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation:

-

Culture and harvest HEK293 cells expressing the µ-opioid receptor.

-

Lyse the cells and prepare a membrane fraction by differential centrifugation.

-

Resuspend the final membrane pellet in assay buffer to a protein concentration of 1-2 mg/mL.

-

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Membrane preparation, [³H]DAMGO (at a concentration near its Kd), and assay buffer.

-

Non-specific Binding (NSB): Membrane preparation, [³H]DAMGO, and a high concentration of naloxone (e.g., 10 µM).

-

Competition Binding: Membrane preparation, [³H]DAMGO, and varying concentrations of the test compound.

-

-

Incubation: Incubate the plate at 25°C for 60 minutes.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.

-

Data Analysis:

-

Calculate the specific binding: Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 and then calculate the Ki using the Cheng-Prusoff equation.

-

Signaling Pathway: G-Protein Coupled Receptor Activation

µ-opioid receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gi/o).[4] Agonist binding by a 4-ethylpiperidine derivative triggers a conformational change in the receptor, leading to the dissociation of the G-protein heterotrimer.[11] The Gαi subunit then inhibits adenylyl cyclase, reducing intracellular cAMP levels, while the Gβγ subunit can modulate ion channels, such as opening inwardly rectifying potassium channels (leading to hyperpolarization) and inhibiting voltage-gated calcium channels (reducing neurotransmitter release).[12] DOR antagonism can modulate these effects, potentially through interactions at the level of receptor heteromers.[13]

Antifungal Activity: Targeting Ergosterol Biosynthesis

Certain 4-aminopiperidine derivatives have emerged as a novel class of antifungal agents. Their mechanism of action is believed to involve the disruption of the fungal cell membrane by inhibiting ergosterol biosynthesis.[14] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity and fluidity.[9]

Mechanism of Action and Structure-Activity Relationship (SAR)

The proposed mechanism for these antifungal piperidine derivatives is the inhibition of key enzymes in the latter stages of the ergosterol biosynthesis pathway, such as sterol C14-reductase and sterol C8-isomerase.[14] Inhibition of these enzymes leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which ultimately compromises the fungal cell membrane. The SAR for these compounds suggests that the nature of the substituents on both the piperidine nitrogen and the 4-amino group are critical for antifungal potency.

Quantitative Data: Antifungal Potency

| Compound ID | Fungal Strain | MIC (µg/mL) |

| 1-benzyl-N-dodecylpiperidin-4-amine | Candida albicans | 0.125 |

| Aspergillus fumigatus | 0.25 | |

| N-dodecyl-1-phenethylpiperidin-4-amine | Candida albicans | 0.06 |

| Aspergillus fumigatus | 0.125 |

MIC (Minimum Inhibitory Concentration) is the lowest concentration that inhibits visible fungal growth.[14]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing.[15]

Materials:

-

RPMI-1640 medium

-

Sabouraud Dextrose Agar

-

Fungal strains (e.g., Candida albicans)

-

Test compound stock solution in DMSO

-

Sterile 96-well plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Culture the fungal strain on Sabouraud Dextrose Agar. Harvest colonies and suspend them in sterile saline. Adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.

-

Plate Preparation:

-

Add 100 µL of RPMI-1640 medium to wells in columns 2-12 of a 96-well plate.

-

Add 200 µL of the test compound (at twice the highest desired concentration in RPMI-1640) to the wells in column 1.

-

Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and continuing across to column 10. Discard 100 µL from column 10.

-

Column 11 will be the growth control (no drug), and column 12 will be the sterility control (no inoculum).

-

-

Inoculation: Add 100 µL of the prepared fungal inoculum to each well from columns 1-11.

-

Incubation: Incubate the plate at 35°C for 24-48 hours.

-

Endpoint Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., 50% or 90%) compared to the drug-free growth control, as determined by visual inspection or by reading the optical density at a specific wavelength.

Signaling Pathway: Disruption of Fungal Cell Membrane Integrity

The ergosterol biosynthesis pathway is a multi-step process starting from acetyl-CoA. 4-Ethylpiperidine derivatives are thought to inhibit enzymes late in this pathway. This leads to a depletion of ergosterol and an accumulation of aberrant sterol precursors in the fungal cell membrane. The altered membrane composition results in increased permeability, disruption of essential membrane protein function, and ultimately, fungal cell death.

Conclusion and Future Directions

The 4-ethylpiperidine scaffold is a testament to the power of subtle structural modifications in medicinal chemistry. This guide has illuminated three distinct and significant mechanisms of action for derivatives containing this core: acetylcholinesterase inhibition for neurodegenerative disorders, opioid receptor modulation for advanced analgesics, and disruption of ergosterol biosynthesis for novel antifungals. The provided experimental protocols and pathway diagrams serve as a foundation for researchers to further explore and exploit the therapeutic potential of this versatile chemical class.

Future research should aim to delineate the precise role of the 4-ethyl group in comparison to other alkyl substituents to refine SAR models. Furthermore, the exploration of 4-ethylpiperidine derivatives against other targets, such as sigma receptors and various ion channels, remains a promising avenue for the discovery of new therapeutics. As our understanding of the complex interplay between small molecules and biological systems deepens, the 4-ethylpiperidine core will undoubtedly continue to be a valuable starting point for the development of the next generation of medicines.

References

-

Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. PubMed. [Link]

-

Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. [Link]

-

Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. PubMed. [Link]

-

Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PMC. [Link]

-

Ergosterol biosynthesis inhibition: a target for antifungal agents. PubMed. [Link]

-

Exploring the activation pathway and G i -coupling specificity of the μ-opioid receptor. PNAS. [Link]

-

N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. PubMed. [Link]

-

Molecular insights into the μ-opioid receptor selective signaling. bioRxiv. [Link]

-

Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PubMed. [Link]

-

Video: Opioid Receptors: Overview. JoVE. [Link]

-

Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands | Request PDF. ResearchGate. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

-

Ergosterol Biosynthesis. Creative Biolabs. [Link]

-

Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study. PMC. [Link]

-

Ergosterol biosynthetic pathway. Steps at which various antifungal agents exert their inhibitory activities are shown. TERB, terbinafine; FLU, fluconazole; ITRA, itraconazole; VOR, voriconazole. ResearchGate. [Link]

-

Anti-Analgesic Effect of the Mu/Delta Opioid Receptor Heteromer Revealed by Ligand-Biased Antagonism. PLOS One. [Link]

-

Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. [Link]

-

Ergosterol biosynthesis inhibition: a target for antifungal agents. SciSpace. [Link]

-

Physiology, Acetylcholinesterase. NCBI Bookshelf. [Link]

-

Stopping the Breakdown: How Acetylcholinesterase Inhibitors Help Fight Alzheimer's Disease. MetroTech Institute. [Link]

-

Structural basis for mu-opioid receptor binding and activation. PMC. [Link]

-

(PDF) Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. ResearchGate. [Link]

-

Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. PMC. [Link]

-

Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer's Disease and Future Perspectives. PMC. [Link]

-

Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. PubMed. [Link]

-

Acetylcholinesterase and its inhibition in Alzheimer disease. PubMed. [Link]

-

The Delta-Opioid Receptor; a Target for the Treatment of Pain. Frontiers. [Link]

-

Synthesis of a Delta Agonist-Mu Antagonist Ligand to Alter Ligand-receptor Interactions on Delta Opioid Receptors and Mu Opioid. University of San Diego. [Link]

-

Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis. MDPI. [Link]

-

Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. Springer Nature. [Link]

Sources

- 1. Molecular Control of δ-Opioid Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. metrotechinstitute.org [metrotechinstitute.org]

- 4. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bio-protocol.org [bio-protocol.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. Ergosterol biosynthesis inhibition: a target for antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Frontiers | Regulator of G-Protein Signaling (RGS) Protein Modulation of Opioid Receptor Signaling as a Potential Target for Pain Management [frontiersin.org]

- 12. Video: Opioid Receptors: Overview [jove.com]

- 13. Anti-Analgesic Effect of the Mu/Delta Opioid Receptor Heteromer Revealed by Ligand-Biased Antagonism | PLOS One [journals.plos.org]

- 14. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

The Piperidine Scaffold: A Comprehensive Technical Guide to Biological Activity and Drug Development

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in modern medicinal chemistry. Its prevalence in a multitude of FDA-approved drugs and biologically active natural products underscores its significance as a privileged scaffold in the design of novel therapeutics.[1] This technical guide provides an in-depth exploration of the biological activities of substituted piperidines, delving into structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies crucial for their evaluation.

The Piperidine Core: A Privileged Scaffold in Medicinal Chemistry

The versatility of the piperidine nucleus lies in its conformational flexibility and the ability to be functionalized at various positions, allowing for the fine-tuning of physicochemical properties and biological targets.[2] This adaptability has led to its incorporation into drugs across a wide spectrum of therapeutic areas, including but not limited to oncology, central nervous system (CNS) disorders, and infectious diseases.[2][3]

The nitrogen atom within the piperidine ring is a key feature, often acting as a proton acceptor and enabling interactions with biological targets.[4] Furthermore, the stereochemistry of substituents on the piperidine ring can dramatically influence biological activity, making stereoselective synthesis a critical aspect of drug development.[5]

Diverse Biological Activities of Substituted Piperidines

The substitution pattern on the piperidine ring dictates its pharmacological profile. Strategic modifications can yield compounds with a wide array of biological activities.

Anticancer Activity

Piperidine derivatives have emerged as promising anticancer agents, targeting various molecular mechanisms.[6][7] They can modulate critical signaling pathways, induce apoptosis, and directly interact with DNA.[6][8]

Key Mechanisms of Action:

-

Enzyme Inhibition: Certain piperidine-based compounds act as potent inhibitors of enzymes crucial for cancer cell survival and proliferation, such as dihydrofolate reductase (DHFR).[9]

-

Signaling Pathway Modulation: Substituted piperidines can interfere with key signaling pathways implicated in cancer progression, including STAT-3, NF-κB, and PI3K/Akt.[6]

-

Apoptosis Induction: Many piperidine derivatives have been shown to induce programmed cell death in cancer cells.

Table 1: In Vitro Cytotoxic Activity of Selected Piperidine Derivatives

| Compound/Series | Target/Cell Line | Key Structural Features for Activity | IC₅₀/EC₅₀ (µM) |

| Furan-pyrazole piperidine derivatives | Akt1, OVCAR-8 (Ovarian), HCT116 (Colon) | Furan-pyrazole moiety | 0.02 - 21.4[9] |

| Piperidine-based thiosemicarbazones | Dihydrofolate reductase (DHFR) | Thiosemicarbazone at C4 | 13.70 - 47.30[9] |

Central Nervous System (CNS) Activity

The piperidine scaffold is a prominent feature in many CNS-active drugs, including antipsychotics, analgesics, and agents for neurodegenerative diseases.[10]

In the context of Alzheimer's disease, where a deficiency of acetylcholine is observed, inhibiting acetylcholinesterase (AChE) is a key therapeutic strategy.[4][11] Piperidine-based AChE inhibitors, such as Donepezil, are designed to fit into the active site of the enzyme, preventing the breakdown of acetylcholine.[3][12] The benzyl-piperidine group, for instance, provides effective binding to the catalytic site of AChE.[3]

Substituted piperidines are central to the development of potent opioid receptor agonists for pain management.[13] Fentanyl, a powerful synthetic opioid, is a notable example from the piperidine family that acts as a μ-opioid receptor agonist.[13] Research is also focused on developing balanced μ-opioid receptor (MOR) agonists and δ-opioid receptor (DOR) antagonists to reduce side effects like tolerance and dependence.[14][15]

Piperidine-containing compounds have shown high affinity and selectivity for the NK1 receptor, which is involved in emesis and depression.[16][17][18] The addition of specific substituents, such as a 3,5-bis(trifluoromethyl)benzyl ether side chain, has been shown to be optimal for high NK1 affinity.[16]

Antiviral and Antimicrobial Activity

The piperidine nucleus is also a valuable scaffold for the development of antiviral and antimicrobial agents.[19] Certain piperidine derivatives have demonstrated efficacy against various viral strains and bacterial species.[20][21]

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between the chemical structure of a piperidine derivative and its biological activity is paramount for rational drug design.

Key SAR Principles:

-

Position and Nature of Substituents: The biological activity of piperidine derivatives is highly sensitive to the type, position, and stereochemistry of substituents on the ring.[5]

-

Lipophilicity and Polarity: Modification of substituents can modulate the lipophilicity and polarity of the molecule, affecting its absorption, distribution, metabolism, and excretion (ADME) properties.[2]

-

Conformational Restriction: Introducing conformational constraints, such as in piperidinone-constrained phenethylamines, can lead to a dramatic improvement in potency.[22][23]

Caption: Interplay of factors influencing the biological activity of substituted piperidines.

Experimental Evaluation of Biological Activity

A robust and systematic experimental workflow is essential for characterizing the biological activity of novel piperidine derivatives.

Caption: General experimental workflow for the evaluation of piperidine derivatives.[8]

Detailed Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8]

Protocol:

-

Cell Seeding: Seed cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[8]

-

Compound Treatment: Replace the medium with fresh medium containing various concentrations of the piperidine derivative. A vehicle control (e.g., DMSO) should be included. Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[8]

-

MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[8]

-

Formazan Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[8]

-

Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ or GI₅₀ values.[8]

This assay is commonly used to screen for inhibitors of acetylcholinesterase.

Protocol:

-

Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test piperidine compound in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Enzyme Reaction: In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.

-

Initiation: Add the AChE enzyme solution to each well and incubate for a short period.

-

Substrate Addition: Initiate the reaction by adding the ATCI substrate solution.

-

Absorbance Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC₅₀ value.

Conclusion and Future Perspectives

The piperidine scaffold continues to be a highly valuable and versatile platform in drug discovery. Its privileged structural features and the vast chemical space accessible through substitution provide fertile ground for the development of novel therapeutics with diverse biological activities. Future research will likely focus on the development of more selective and potent piperidine derivatives with improved pharmacokinetic profiles and reduced off-target effects. The integration of computational modeling with traditional synthetic and biological evaluation will undoubtedly accelerate the discovery of the next generation of piperidine-based drugs.

References

-

Dymshits, G., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 23(21), 13459. [Link]

-

Mitra, S., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 777418. [Link]

-

Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-11. [Link]

-

Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry-Section A, 7(2), 163-189. [Link]

-

Viegas, C., Jr., et al. (2005). New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids. Bioorganic & Medicinal Chemistry, 13(13), 4184-4190. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

Rogers, S. L. (1998). Clinical benefits of a new piperidine-class AChE inhibitor. Biological Psychiatry, 43(8S), 11S. [Link]

-

Sun, Y., et al. (2002). Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. Bioorganic & Medicinal Chemistry Letters, 12(15), 2153-2157. [Link]

-

Pei, Z., et al. (2007). Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry, 50(8), 1983-1987. [Link]

-

Stevenson, G. I., et al. (1998). 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity. Journal of Medicinal Chemistry, 41(24), 4623-4635. [Link]

-

Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia, 3(1), 269-282. [Link]

-

Komoto, T., et al. (2001). New mu-opioid receptor agonists with piperazine moiety. Chemical & Pharmaceutical Bulletin, 49(10), 1272-1277. [Link]

-

Wieczorek, M., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 116893. [Link]

-